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Compound of Interest

Compound Name: 2-Carboxyphenol-d4

Cat. No.: B562736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for 2-Carboxyphenol-d4, an isotopically labeled internal

standard crucial for quantitative bioanalysis. This document outlines key analytical data,

presents detailed experimental protocols, and visualizes workflows for the characterization and

application of this compound.

Compound Identification and Properties
2-Carboxyphenol-d4, also known as Salicylic acid-d4, is the deuterated analogue of salicylic

acid, with four deuterium atoms replacing hydrogen atoms on the aromatic ring. This stable

isotope-labeled compound is primarily utilized as an internal standard for the precise

quantification of salicylic acid in various biological matrices by mass spectrometry.[1]

Table 1: General Properties of 2-Carboxyphenol-d4
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Property Value Reference(s)

Synonyms
Salicylic Acid-d4, 2-

Hydroxybenzoic Acid-d4
[1][2][3]

Molecular Formula C₇H₂D₄O₃ [2][4][5]

Molecular Weight 142.15 g/mol [2][3][4][6]

Exact Mass 142.056801 u [4]

Isotopic Purity ≥98 atom % D; >95% by NMR [2][3]

Appearance White to Off-White Solid [2]

Mass Spectrometry Data
Mass spectrometry is the primary application for 2-Carboxyphenol-d4, where it serves as an

ideal internal standard for salicylic acid. Its chromatographic behavior is nearly identical to the

unlabeled analyte, but it is clearly distinguishable by its higher mass.

Quantitative Data
The mass spectrum of 2-Carboxyphenol-d4 is characterized by a molecular ion peak

corresponding to its deuterated structure. In tandem mass spectrometry (MS/MS) applications,

a specific precursor-to-product ion transition is monitored for quantification.

Table 2: Mass Spectrometry Data for 2-Carboxyphenol-d4
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Parameter
Ionization
Mode

Value (m/z) Description Reference(s)

Exact Mass - 142.0568

Calculated exact

mass of the

neutral molecule.

[4]

Precursor Ion [M-

H]⁻
ESI Negative 141.0

Deprotonated

molecular ion

observed in

negative mode.

Product Ion ESI Negative 97.0

Major fragment

ion used for

MRM

quantification.

MRM Transition ESI Negative 141.0 → 97.0

Monitored

reaction for LC-

MS/MS analysis.

Experimental Protocol: LC-MS/MS
The following protocol is a representative method for the simultaneous quantification of salicylic

acid and 2-Carboxyphenol-d4 in plasma.

Sample Preparation (Liquid-Liquid Extraction):

To 100 µL of plasma, add the internal standard solution (2-Carboxyphenol-d4).

Add 50 µL of 5% formic acid to acidify the sample.

Add 1 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5

minutes.

Transfer the supernatant to a new tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 200 µL of the mobile phase.
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Chromatographic Conditions:

HPLC System: Agilent 1200 series or equivalent.

Column: InertSustain C18 (e.g., 4.6 x 50 mm, 5 µm).

Mobile Phase A: 0.2% formic acid in Milli-Q water.

Mobile Phase B: 0.2% formic acid in acetonitrile.

Flow Rate: 0.3 mL/min.

Gradient: Establish a suitable gradient to separate salicylic acid from matrix components.

Injection Volume: 10 µL.

Mass Spectrometer Conditions:

Instrument: API 2000 triple quadrupole mass spectrometer or equivalent.

Ionization Source: Electrospray Ionization (ESI), negative mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Ion Transitions: Monitor m/z 136.9 → 93.0 for salicylic acid and m/z 140.9 → 97.0 for 2-
Carboxyphenol-d4 (values reflect nominal mass used in the source publication).

Optimization: Optimize source parameters (e.g., curtain gas, collision gas, ion spray

voltage) and compound parameters (e.g., declustering potential, collision energy) for

maximum signal intensity.

Sample Preparation LC-MS/MS Analysis

Plasma Sample
Add Internal

Standard (d4)
Liquid-Liquid

Extraction
Evaporate & 
Reconstitute

HPLC Separation
(C18 Column)

MS/MS Detection
(Negative ESI, MRM)

Data Acquisition
& Processing
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Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) experimental

workflow.

NMR Spectroscopy Data
NMR spectroscopy confirms the isotopic labeling pattern of 2-Carboxyphenol-d4. The

absence of signals in the aromatic region of the ¹H NMR spectrum and the altered appearance

of aromatic signals in the ¹³C NMR spectrum are definitive indicators of successful deuteration.

¹H NMR Data
In the ¹H NMR spectrum of 2-Carboxyphenol-d4, the four protons on the benzene ring are

replaced by deuterium. As deuterium is not observed in ¹H NMR, the complex aromatic signals

typically seen for salicylic acid (δ 6.9-8.0 ppm) are absent. The only expected signals are from

the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are broad and have variable

chemical shifts depending on the solvent and concentration.

Table 3: Expected ¹H NMR Spectral Data for 2-Carboxyphenol-d4

Functional Group
Expected Chemical
Shift (ppm)

Multiplicity Notes

Aromatic (Ar-H) Absent -

Protons at positions 3,

4, 5, and 6 are

replaced by

deuterium.

Carboxylic Acid (-

COOH)
~10.0 - 12.0 Broad Singlet

Chemical shift is

highly dependent on

solvent, temperature,

and concentration.

Phenolic (-OH) Variable Broad Singlet

Chemical shift is

highly dependent on

solvent and hydrogen

bonding.

¹³C NMR Data
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The ¹³C NMR spectrum provides a full carbon fingerprint. For 2-Carboxyphenol-d4, the signals

for the deuterated carbons (C3-C6) will be significantly less intense and may appear as

multiplets due to one-bond carbon-deuterium (¹³C-¹D) coupling. The signals for the non-

deuterated carbons (C1, C2, and C7) will remain singlets with chemical shifts similar to those of

unlabeled salicylic acid.

Table 4: ¹³C NMR Spectral Data Comparison: Salicylic Acid vs. 2-Carboxyphenol-d4
(Expected)

Carbon Atom
Salicylic Acid Chemical
Shift (ppm)

2-Carboxyphenol-d4
(Expected)

C1 (-C-COOH) ~115 Singlet, ~115 ppm

C2 (-C-OH) ~161 Singlet, ~161 ppm

C3 ~131 Low intensity multiplet

C4 ~118 Low intensity multiplet

C5 ~136 Low intensity multiplet

C6 ~118 Low intensity multiplet

C7 (-COOH) ~172 Singlet, ~172 ppm

(Reference chemical shifts for

salicylic acid are approximate

and based on solid-state NMR

data.)

Experimental Protocol: NMR Spectroscopy
The following is a general protocol for acquiring NMR spectra of 2-Carboxyphenol-d4.

Sample Preparation:

Accurately weigh 5-10 mg of 2-Carboxyphenol-d4.
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Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄) in a 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrument Setup:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Probe: Standard broadband or inverse detection probe.

Tuning and Matching: Tune and match the probe to the ¹H or ¹³C frequency.

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the

magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Experiment: Standard 1D proton experiment.

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

Pulse Angle: 30-45 degrees.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Acquisition:

Experiment: 1D carbon experiment with proton decoupling (e.g., zgpg30).

Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

Pulse Angle: 30 degrees.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition

Sample Preparation
(Dissolve in Deuterated Solvent)

Instrument Setup
(Tune, Lock, Shim)

¹H NMR Spectrum
(16-64 Scans)

¹³C NMR Spectrum
(1024+ Scans)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)

Click to download full resolution via product page

Caption: General experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Relationship and Mass Difference
The key analytical utility of 2-Carboxyphenol-d4 lies in its direct structural relationship to

salicylic acid, differing only by the mass of four deuterium atoms. This relationship is visualized

below.
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Salicylic Acid

2-Carboxyphenol-d4

Structure: C₇H₆O₃

MW: 138.12 Structure: C₇H₂D₄O₃

Isotopic Substitution
(+4 Deuterium, -4 Hydrogen)

MW: 142.15

Δ Mass = +4.03 Da

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: NMR and Mass Spectrometry Analysis
of 2-Carboxyphenol-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562736#nmr-and-mass-spectrometry-data-for-2-
carboxyphenol-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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